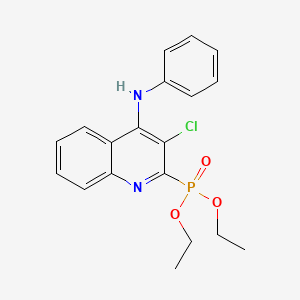

diethyl (3-chloro-4-(phenylamino)quinolin-2-yl)phosphonate

Description

Diethyl (3-chloro-4-(phenylamino)quinolin-2-yl)phosphonate is a quinoline-based organophosphorus compound featuring a phosphonate group at the 2-position, a chlorine substituent at the 3-position, and a phenylamino moiety at the 4-position of the quinoline core. Its molecular formula is C₁₉H₁₉ClN₂O₃P, with a molecular weight of 405.79 g/mol. The compound’s structure enables diverse applications in medicinal chemistry and materials science, particularly due to the electron-withdrawing effects of the chlorine and phosphonate groups, which influence reactivity and binding interactions .

Properties

IUPAC Name |

3-chloro-2-diethoxyphosphoryl-N-phenylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN2O3P/c1-3-24-26(23,25-4-2)19-17(20)18(21-14-10-6-5-7-11-14)15-12-8-9-13-16(15)22-19/h5-13H,3-4H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCSSFPKHGHAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=NC2=CC=CC=C2C(=C1Cl)NC3=CC=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-chloro-4-(phenylamino)quinolin-2-yl)phosphonate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-chloroquinoline with phenylamine under specific conditions to form the intermediate compound, which is then reacted with diethyl phosphonate to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-chloro-4-(phenylamino)quinolin-2-yl)phosphonate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Anticancer Therapeutics : Diethyl (3-chloro-4-(phenylamino)quinolin-2-yl)phosphonate has emerged as a promising candidate for anticancer therapy. It acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), both of which are critical in cancer progression. This dual inhibition mechanism enhances therapeutic efficacy against tumors characterized by aberrant signaling pathways associated with these proteins.

Mechanism of Action : The compound primarily induces apoptosis in cancer cells by arresting the cell cycle at the S and G2 phases. Studies have demonstrated that treatment with this compound leads to significant increases in apoptotic cell populations in various cancer cell lines, including HeLa and A549 cells .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps, including:

- Formation of the Quinoline Structure : The initial step often includes the synthesis of the quinoline backbone through cyclization reactions involving appropriate precursors.

- Phosphonation : The introduction of the phosphonate group is achieved through reactions with diethyl phosphite, which can be facilitated under various conditions to optimize yield and purity.

Antitumor Activity Assessment

A series of studies evaluated the anticancer properties of this compound against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 16.6 ± 0.9 | Apoptosis induction via cell cycle arrest |

| A549 | 31.1 ± 0.1 | Dual inhibition of EGFR and PI3K signaling pathways |

| MCF-7 | Not specified | Potential for future studies |

These results indicate that this compound exhibits potent inhibitory activities comparable to established chemotherapeutics like 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to its target proteins:

- EGFR : The compound binds effectively within the active site through hydrogen bonding and hydrophobic interactions.

- PI3K : Similar binding characteristics were observed, suggesting a robust interaction that may contribute to its dual inhibitory effects.

Comparative Analysis with Related Compounds

This compound can be compared with other quinoline derivatives that exhibit varying biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Imidazo[4,5-c]quinolin-4-amines | Imidazole fused with quinoline | Antiviral activity |

| Coumarin Derivatives | Coumarin scaffold with various substitutions | AChE inhibition |

| Chalcone Derivatives | Aryl rings with α,β-unsaturation | Antioxidant properties |

This comparison highlights the unique position of this compound due to its dual-target mechanism, which is less common among similar compounds.

Mechanism of Action

The mechanism of action of diethyl (3-chloro-4-(phenylamino)quinolin-2-yl)phosphonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural and Spectroscopic Comparisons

Spectroscopic and Electronic Properties

- These values reflect the electron-withdrawing effects of substituents (e.g., fluorine, bromine) on the phosphorus center . In contrast, diphenylphosphonium derivatives () may show distinct ³¹P shifts due to the positively charged phosphorus atom, though data are unavailable.

- Aromatic Systems: The target’s quinoline core with 3-Cl and 4-phenylamino groups creates a planar, conjugated system, ideal for π-stacking interactions. Compounds like CAS 1269662-79-4 (–8) introduce additional pyridinylmethoxy and cyano groups, enhancing polarity and hydrogen-bonding capacity .

Biological Activity

Diethyl (3-chloro-4-(phenylamino)quinolin-2-yl)phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The compound can be synthesized through various methods, often involving the reaction of appropriate quinoline derivatives with phosphonates. A notable method includes a one-pot three-component reaction that yields α-aminophosphonates featuring a quinoline structure. This method has been shown to produce compounds with enhanced biological activity, including antitumor properties .

Antitumor Activity

This compound has demonstrated potent antitumor activity in various cancer cell lines. For instance, in vitro studies using the MCF-7 breast cancer cell line revealed that this compound exhibits significant cytotoxicity, with an IC50 value lower than 50 µM, indicating strong inhibitory effects compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .

Table 1: Antitumor Activity of this compound

| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |

|---|---|---|---|

| This compound | MCF-7 | <50 | More potent |

| 5-FU | MCF-7 | 34.32 ± 2.1 | - |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes observed through staining techniques such as acridine orange/ethidium bromide and Hoechst staining. These studies indicated that the compound effectively arrests cell cycle progression at the S and G2 phases .

Antimicrobial Properties

In addition to its antitumor effects, this compound has been evaluated for antimicrobial activity. Research indicates that derivatives of phosphonates exhibit promising antimicrobial effects against various pathogens. Although specific data on this compound's antimicrobial efficacy is limited, related studies on similar alkylphosphonates suggest potential applications in treating infections .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Antitumor Efficacy : A study demonstrated that modifications in the phenyl ring of quinoline derivatives significantly influenced their cytotoxicity against cancer cells. The presence of electron-withdrawing groups on the aromatic ring enhanced the antitumor activity of these compounds .

- Mechanistic Insights : Flow cytometry analysis confirmed that treatment with this compound led to increased apoptosis rates in HeLa cells, indicating its potential as an effective anticancer agent .

- Comparative Studies : The compound was found to outperform several known anticancer agents in terms of cytotoxicity against specific cancer cell lines, making it a candidate for further development and clinical trials .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for diethyl (3-chloro-4-(phenylamino)quinolin-2-yl)phosphonate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, demonstrates the use of diethyl phosphonate reacting with azidopyrazole under dry toluene at room temperature, yielding intermediates via phosphorus lone-pair attack on azide groups . Optimization involves solvent selection (e.g., dry toluene for moisture-sensitive steps), temperature control, and catalysts (e.g., NaH for deprotonation in alkylation attempts, as in ). Factorial design (as in ) can systematically vary parameters like catalyst loading (e.g., 10 mol% diphenylphosphinic acid) and reaction time (30 minutes at 40°C) to maximize yield .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P) is critical. provides a template for analyzing phosphonate derivatives, where ³¹P NMR chemical shifts range from δ +15 to +25 ppm, reflecting the phosphorus environment . ¹H NMR coupling patterns (e.g., doublets for P–O–CH₂ groups) and ¹³C NMR signals for quinoline carbons (δ 110–160 ppm) are diagnostic. Mass spectrometry (HRMS) and IR further validate functional groups, as shown in and .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodology : Column chromatography (silica gel, hexane/EtOAc gradients) is standard, but crystallization (e.g., using hexane for α-aminophosphonates in ) may improve purity . Impurities from incomplete substitution (e.g., residual chlorine or unreacted aniline) require careful TLC monitoring (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and repeated washes with dilute HCl or NaHCO₃ .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous ³¹P NMR shifts) be resolved for this compound?

- Methodology : highlights ³¹P NMR chemical shift ranges for phosphonates (δ +10 to +30 ppm) and phosphates (δ −10 to +5 ppm). If shifts deviate (e.g., due to electron-withdrawing groups like Cl), computational tools (DFT calculations) can predict shifts. Cross-validation with X-ray crystallography (as in ) resolves structural ambiguities by correlating bond lengths/angles with spectral data .

Q. What mechanistic insights explain failed alkylation attempts under basic conditions?

- Methodology : reveals that alkylation of diethyl (hydroxymethyl)phosphonate with 4-methoxybenzyl chloride under NaH/DMF conditions failed due to competing side reactions (e.g., hydrolysis or elimination). Switching to benzylating agents like trichloroacetimidate (under acidic conditions) avoids base-induced decomposition, ensuring successful phosphonate functionalization .

Q. How do electronic effects (e.g., chloro and phenylamino substituents) influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing chloro group at position 3 of the quinoline ring deactivates the phosphonate, requiring stronger bases (e.g., Cs₂CO₃) for deprotonation in Suzuki-Miyaura couplings. The phenylamino group at position 4 enhances conjugation, stabilizing intermediates during nucleophilic attacks. Kinetic studies (varying substituents) and Hammett plots quantify these effects .

Q. What strategies mitigate neurotoxicity risks observed in structurally similar phosphonates?

- Methodology : outlines toxicological assessments for analogous compounds, including bacterial reverse mutation (Ames test) and in vitro micronucleus assays. For this compound, replacing the quinoline core with less bioaccumulative moieties or introducing polar groups (e.g., –OH) reduces neurotoxicity, guided by QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.